(3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone
Description
(3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone is a pyrrolidine-based methanone derivative featuring a 3,4-difluorophenyl group and a methylthio (-SCH₃) substituent at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NOS/c1-17-9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLNNBYQKHNIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the pyrrolidine ring, which can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and phenyl ring fluorination patterns:
Comparative Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s methylthio group confers moderate lipophilicity (clogP ≈ 2.1–2.5), enhancing membrane permeability compared to the polar imidazo[4,5-b]pyridine substituents in T499-0187 and T499-0190 (clogP ≈ 3.5–4.0). However, the latter’s bulkier heterocycles may reduce metabolic clearance .
Fluorination Patterns
- 3,4-Difluorophenyl vs. 3,5-Difluorophenyl : The target’s 3,4-difluorophenyl group creates an asymmetrical dipole, favoring interactions with polar residues in receptor pockets. In contrast, the 3,5-difluorophenyl isomer (T499-0190) exhibits symmetrical electronic distribution, which may reduce binding specificity in certain targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
